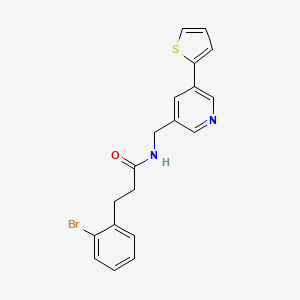

3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDUQYHYDWGREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone. Its molecular formula is with a molecular weight of approximately 401.3 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.3 g/mol |

| CAS Number | 2034450-81-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of the bromine atom into the phenyl ring.

- Formation of Thiophenyl-Pyridinyl Moiety : Achieved through coupling reactions.

- Amidation : Formation of the propanamide group through amidation reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group can engage in halogen bonding , while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions , modulating enzyme or receptor activity.

Pharmacological Effects

Research indicates potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential use as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research on related compounds indicates that modifications in the thiophenyl or pyridinyl moieties can enhance biological activity, highlighting the importance of structural optimization in drug design .

- Cell Line Studies : In vitro assays using various cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Structural Features

Key Observations :

- Substituent Diversity : The target compound’s 2-bromophenyl group distinguishes it from chlorine- or fluorine-substituted analogs (e.g., CAS 1795422-03-5 ). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to lighter halogens.

- Phenoxy vs. Phenyl Groups: The phenoxy substituent in CAS 1795421-85-0 introduces an ether linkage, which may influence hydrogen-bonding interactions and bioavailability.

Physical and Chemical Properties

Table 2: Comparison of Physicochemical Properties

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but bromine’s presence (vs. chlorine in ) may elevate it compared to lighter halogen analogs.

- Spectral Signatures : The bromophenyl group would produce distinct ¹H NMR splitting patterns due to bromine’s electronegativity, while the thiophene-pyridine core would show aromatic proton signals similar to CAS 1795422-03-5 .

Q & A

Q. What multi-disciplinary approaches validate the compound’s mechanism of action in complex biological systems?

- Integrated workflow :

CRISPR-Cas9 knockouts : Confirm target specificity in TRPV1−/− cells.

Thermal nociception assays : Measure latency in rodent models pre/post compound administration.

PET imaging : Use 18F-labeled analogs for biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.